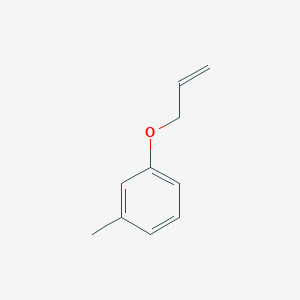
3-Methyl-allyloxybenzene
Cat. No. B8692033
Key on ui cas rn:
1758-10-7
M. Wt: 148.20 g/mol
InChI Key: QPQBHWOKRGCIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05952360
Procedure details


N-methyl formanilide 19.4 ml (158 mmole), was chilled to 13° C., where it began to solidify. Phosphorus oxychloride, 13.7 ml (147 mmole), was added with stirring, under nitrogen. After 25 minutes, the temperature was 45° C. and the reaction had again begun to solidify. The compound of Step A, 14 g (95 mmole), was added and the mixture was stirred and heated in a 70° C. oil bath. The reaction exothermed to 95° C. Stirring was continued under nitrogen for 30 minutes. The bath was removed and when the temperature reached 35°, the mixture was dissolved in chloroform. Ice was added and the layers were separated and washed once with water, twice with saturated sodium bicarbonate, once again with water and once with brine. The organic layer was chromatographed on 450 ml silica, eluting with chloroform to give 13.54 g (81%) of subtitled product which was used without further purification.



Name
Yield
81%
Identifiers


|
REACTION_CXSMILES
|
CN([CH:9]=[O:10])C1C=CC=CC=1.P(Cl)(Cl)(Cl)=O.[CH3:16][C:17]1[CH:18]=[C:19]([O:23][CH2:24][CH:25]=[CH2:26])[CH:20]=[CH:21][CH:22]=1>>[CH2:24]([O:23][C:19]1[CH:20]=[CH:21][C:22]([CH:9]=[O:10])=[C:17]([CH3:16])[CH:18]=1)[CH:25]=[CH2:26]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=CC=C1)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C=CC1)OCC=C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring, under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was 45° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
exothermed to 95° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued under nitrogen for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The bath was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached 35°
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the mixture was dissolved in chloroform
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ice was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed once with water, twice with saturated sodium bicarbonate, once again with water and once with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was chromatographed on 450 ml silica
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with chloroform
|
Outcomes


Product
Details
Reaction Time |
25 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OC1=CC(=C(C=O)C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.54 g | |
| YIELD: PERCENTYIELD | 81% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
